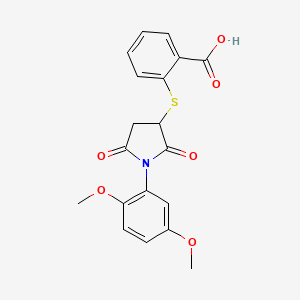

2-((1-(2,5-Dimethoxyphenyl)-2,5-dioxopyrrolidin-3-yl)thio)benzoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

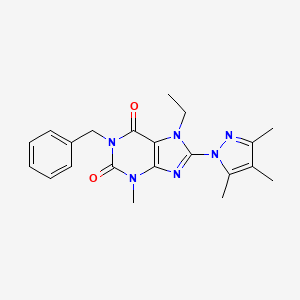

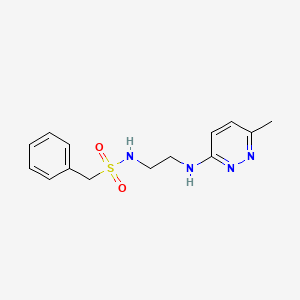

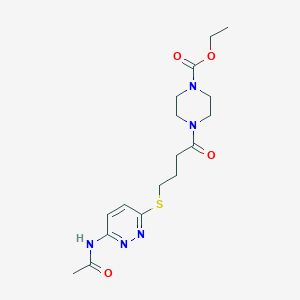

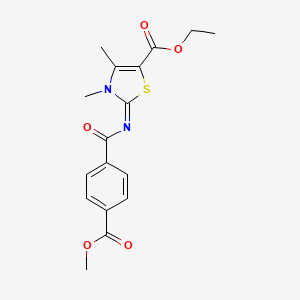

The compound is a complex organic molecule that includes a benzoic acid moiety, a pyrrolidinone ring, and a dimethoxyphenyl group . These components are common in many organic compounds and have various applications in chemistry and medicine .

Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of multiple functional groups. The benzoic acid moiety would contribute a carboxylic acid group, the pyrrolidinone ring would add a cyclic amide structure, and the dimethoxyphenyl group would add two methoxy groups attached to a benzene ring .Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the carboxylic acid group, the amide group, and the methoxy groups. These functional groups can participate in a variety of chemical reactions, including acid-base reactions, nucleophilic substitutions, and redox reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar functional groups like the carboxylic acid and the amide could increase its solubility in polar solvents .Aplicaciones Científicas De Investigación

Hepatic Peroxisome Proliferation

Compounds structurally different from clofibrate, such as some benzoic acid derivatives, have been found to induce hepatic peroxisome proliferation, which suggests a relation between such proliferation and hypolipidemic effects (Reddy & Krishnakantha, 1975).

Photophysical Properties of Lanthanide Complexes

Aromatic carboxylic acids have been utilized in synthesizing lanthanide coordination compounds, showcasing interesting photophysical properties. These properties could be leveraged in materials science for developing new luminescent materials (Sivakumar et al., 2011).

Development of Novel Fluorescence Probes

Benzoic acid derivatives have been synthesized as novel fluorescence probes for detecting highly reactive oxygen species, highlighting their potential in biological and chemical applications to study the roles of reactive oxygen species (Setsukinai et al., 2003).

Antioxidant Properties

Compounds like ((5-(2,4- and 3,4-dimethoxyphenyl)-3H-1,2,4-triazole-3-yl)thio)aceto(propano-, butano-, benzo)nitriles, derived from benzoic acid, have been synthesized and evaluated for antioxidant activity, demonstrating the potential for therapeutic applications (Dovbnya et al., 2022).

Antimicrobial Activity

New thioureides derived from 2-(4-chlorophenoxymethyl)benzoic acid have shown specific antimicrobial activities, suggesting their potential use in developing new antimicrobial agents (Limban et al., 2008).

Materials Science and Engineering

Hyperbranched polyimides, synthesized from monomers containing benzoic acid groups, have shown excellent solubility and thermal properties, indicating their utility in advanced materials applications (Yamanaka et al., 2000).

Mecanismo De Acción

Direcciones Futuras

Propiedades

IUPAC Name |

2-[1-(2,5-dimethoxyphenyl)-2,5-dioxopyrrolidin-3-yl]sulfanylbenzoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17NO6S/c1-25-11-7-8-14(26-2)13(9-11)20-17(21)10-16(18(20)22)27-15-6-4-3-5-12(15)19(23)24/h3-9,16H,10H2,1-2H3,(H,23,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNDNZUCZCNTWLQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)OC)N2C(=O)CC(C2=O)SC3=CC=CC=C3C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17NO6S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 3-(2-thia-5-azabicyclo[2.2.1]heptan-5-ylsulfonyl)-4-methoxybenzoate](/img/structure/B2980190.png)

![N-(4-ethoxy-3-methoxybenzyl)-2-[3-isopropyl-6-(5-methyl-1,2,4-oxadiazol-3-yl)-2-oxo-2,3-dihydro-1H-benzimidazol-1-yl]acetamide](/img/structure/B2980195.png)

![N-(5-chloro-2-methoxyphenyl)-2-((1-(4-fluorophenyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acetamide](/img/structure/B2980201.png)

![7-Bromoimidazo[1,5-a]pyridine-5-carbaldehyde](/img/structure/B2980202.png)

![2-{Bicyclo[1.1.1]pentan-1-yl}ethan-1-ol](/img/structure/B2980206.png)

![(2S)-1-[(E)-2-(4-methylphenyl)ethenyl]sulfonyl-2,3-dihydroindole-2-carboxamide](/img/structure/B2980207.png)